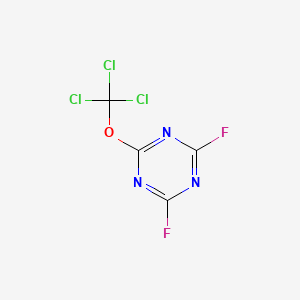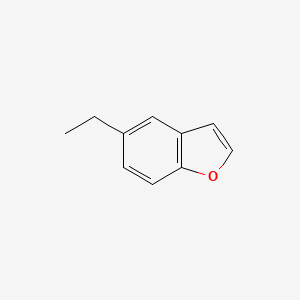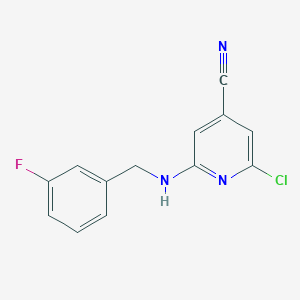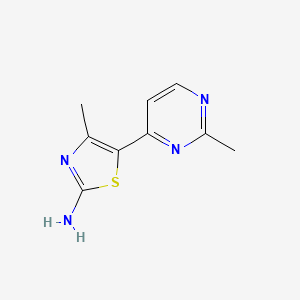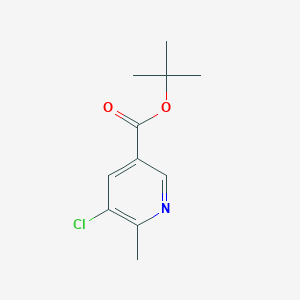
5-Chloro-6-methylnicotinic acid tert-butyl ester
Overview
Description
5-Chloro-6-methylnicotinic acid tert-butyl ester: is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of nicotinic acid, featuring a tert-butyl ester group, a chlorine atom at the 5-position, and a methyl group at the 6-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methylnicotinic acid tert-butyl ester typically involves the esterification of 5-chloro-6-methylnicotinic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions usually include refluxing the reactants in an appropriate solvent like toluene or dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-6-methylnicotinic acid tert-butyl ester can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.
Reduction: The compound can be reduced at the chlorine atom, resulting in the formation of 5-hydroxy-6-methylnicotinate derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 5-carboxy-6-methylnicotinate derivatives.
Reduction: 5-hydroxy-6-methylnicotinate derivatives.
Substitution: Various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Chloro-6-methylnicotinic acid tert-butyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities. It is also investigated for its role in drug delivery systems due to its ester functionality.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism by which 5-Chloro-6-methylnicotinic acid tert-butyl ester exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ester group can undergo hydrolysis, releasing the active nicotinic acid derivative, which can then participate in various biochemical pathways. The chlorine and methyl groups may influence the compound’s binding affinity and specificity towards its molecular targets.
Comparison with Similar Compounds
- tert-Butyl 6-chloro-5-methylnicotinate
- tert-Butyl 5-chloro-4-methylnicotinate
- tert-Butyl 5-bromo-6-methylnicotinate
Comparison: 5-Chloro-6-methylnicotinic acid tert-butyl ester is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring. This structural arrangement can significantly affect its chemical reactivity and biological activity compared to its analogs. For instance, the presence of a chlorine atom at the 5-position may enhance its electrophilic character, making it more susceptible to nucleophilic substitution reactions. Similarly, the methyl group at the 6-position can influence its steric and electronic properties, impacting its interaction with biological targets.
Properties
CAS No. |
1011476-28-0 |
|---|---|
Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
tert-butyl 5-chloro-6-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C11H14ClNO2/c1-7-9(12)5-8(6-13-7)10(14)15-11(2,3)4/h5-6H,1-4H3 |
InChI Key |
KDKAPTQFQOTYHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)C(=O)OC(C)(C)C)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
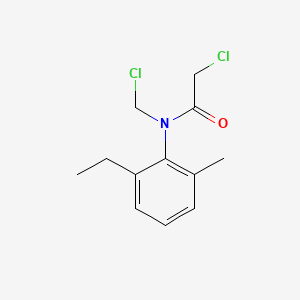
![6-[Methyl(phenyl)amino]hexan-1-OL](/img/structure/B8667315.png)
![{[(Prop-1-en-1-yl)oxy]methyl}benzene](/img/structure/B8667319.png)
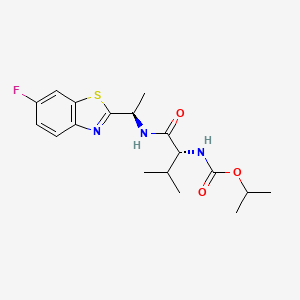

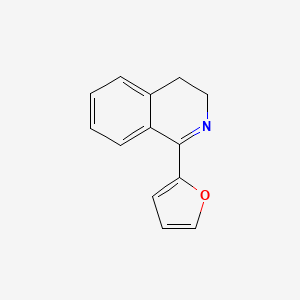
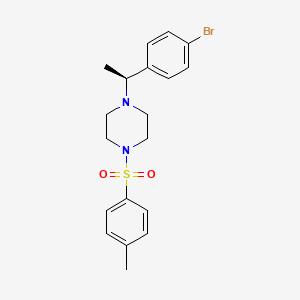
![2-[(2-chloro-5-cyclopropylpyridin-4-yl)amino]-N-methylbenzamide](/img/structure/B8667355.png)
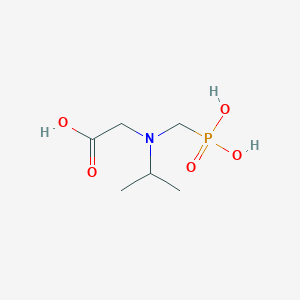
![Ethanamine, N-methyl-2-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8667370.png)
